molecular formula C19H26O2 B1247200 Epiboldenone CAS No. 27833-18-7

Epiboldenone

Cat. No. B1247200
CAS RN: 27833-18-7
M. Wt: 286.4 g/mol
InChI Key: RSIHSRDYCUFFLA-KZYORJDKSA-N
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Description

Epiboldenone, also known as 2-hydroxy-17α-methyl-5α-androst-1-en-17β-ol-3-one, is a steroidal compound derived from the androgenic hormone testosterone. It is a synthetic anabolic-androgenic steroid (AAS) that has recently been used in scientific research. It has been shown to have a number of potential applications in medical and laboratory settings, including the treatment of certain medical conditions, as well as in laboratory experiments.

Scientific Research Applications

1. Detection of Boldenone Misuse

Research by Gómez et al. (2012) focused on boldenone, an anabolic androgenic steroid often detected in doping control. They identified boldenone metabolites, including epiboldenone sulphate, as potential markers for boldenone misuse. The presence of these sulphated metabolites, which were not previously reported in humans, provides additional markers for the exogenous origin of boldenone. These metabolites were detectable even when concentrations of boldenone's major metabolites were low, suggesting their utility in reducing the number of samples requiring isotope ratio mass spectrometry (IRMS) analysis (Gómez et al., 2012).

2. Metabolite Analysis in Horse Urine

Pu et al. (2004) conducted a study on the metabolism of boldenone in horses. They found that boldenone sulfate and 17-epiboldenone glucuronide were the major and minor phase II metabolites, respectively, in horse urine following the administration of boldenone undecylenate. This research contributes to understanding the metabolic pathways of boldenone and its derivatives in equine species, with implications for doping control in horse racing (Pu et al., 2004).

Safety and Hazards

Epiboldenone is classified as a combustible, acute toxic category 3 compound, which can cause chronic effects . It has hazard statements H351, H360FD, and H412 . Precautionary measures include P202, P273, P280, P308 + P313, P405, and P501 .

Future Directions

While specific future directions for Epiboldenone are not mentioned in the search results, it’s important to note that the field of pharmaceuticals is rapidly evolving. The occurrence and fate of pharmaceuticals in the aquatic environment is recognized as one of the emerging issues in environmental chemistry . Research is needed to develop economic and sustainable treatment processes .

Biochemical Analysis

Biochemical Properties

Epiboldenone plays a significant role in biochemical reactions, particularly in its interaction with various enzymes, proteins, and other biomolecules. It is known to interact with androgen receptors, which are crucial for its anabolic effects. The binding of this compound to these receptors initiates a cascade of biochemical reactions that promote protein synthesis and muscle growth. Additionally, this compound interacts with enzymes involved in steroid metabolism, influencing the conversion and activity of other steroids in the body .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. In muscle cells, it enhances protein synthesis, leading to increased muscle mass and strength. It also influences cell signaling pathways, particularly those related to muscle growth and repair. This compound has been shown to modulate gene expression, upregulating genes involved in muscle hypertrophy and downregulating those associated with muscle atrophy. Furthermore, it affects cellular metabolism by increasing the uptake and utilization of amino acids, which are essential for protein synthesis .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to androgen receptors, which are nuclear receptors that regulate gene expression. Upon binding, this compound-receptor complexes translocate to the nucleus, where they bind to specific DNA sequences and modulate the transcription of target genes. This results in the activation of anabolic pathways and the suppression of catabolic pathways. Additionally, this compound can inhibit the activity of enzymes involved in steroid metabolism, thereby increasing the bioavailability of other anabolic steroids .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Initially, there is a rapid increase in protein synthesis and muscle growth, which stabilizes after prolonged exposure. The stability and degradation of this compound are also important factors, as its effects can diminish over time due to metabolic breakdown. Long-term studies have shown that continuous exposure to this compound can lead to sustained muscle growth and improved muscle function, although the rate of growth may decrease over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it promotes muscle growth and enhances physical performance without significant adverse effects. At higher doses, this compound can cause toxic effects, including liver damage and hormonal imbalances. Threshold effects have been observed, where a certain dosage is required to achieve noticeable anabolic effects, but exceeding this threshold can lead to toxicity and adverse reactions .

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to steroid metabolism. It interacts with enzymes such as 5α-reductase and aromatase, which are involved in the conversion of steroids to their active forms. This compound can also influence metabolic flux by altering the levels of metabolites involved in anabolic and catabolic processes. This modulation of metabolic pathways contributes to its overall anabolic effects .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can bind to transport proteins, which facilitate its movement across cell membranes and within the bloodstream. This compound’s distribution is influenced by its affinity for different tissues, with higher concentrations observed in muscle tissues due to its anabolic properties. The localization and accumulation of this compound in specific tissues are crucial for its effectiveness and potential side effects .

Subcellular Localization

This compound’s subcellular localization plays a significant role in its activity and function. It is primarily localized in the cytoplasm, where it interacts with androgen receptors and other cellular components. Post-translational modifications, such as phosphorylation, can influence its targeting to specific compartments or organelles. The subcellular localization of this compound is essential for its ability to modulate gene expression and cellular processes .

properties

IUPAC Name

(8R,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h7,9,11,14-17,21H,3-6,8,10H2,1-2H3/t14-,15-,16-,17+,18-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSIHSRDYCUFFLA-KZYORJDKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2O)CCC4=CC(=O)C=CC34C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@H]2O)CCC4=CC(=O)C=C[C@]34C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80474528
Record name Epiboldenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80474528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

27833-18-7
Record name Epiboldenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80474528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How is epiboldenone detected in biological samples?

A: A high-throughput ultra high-performance liquid chromatography-mass spectrometry (UHPLC-MS) method can be used to detect this compound in equine plasma. [] This method involves liquid-liquid extraction of the analyte from plasma using methyl tert-butyl ether (MTBE), followed by separation using a C18 column. Detection and quantification are achieved through selected reaction monitoring (SRM) on a triple quadrupole mass spectrometer. Importantly, this method can differentiate this compound from its epimer, boldenone, through baseline chromatographic separation. []

Q2: What other compounds related to this compound are often monitored in doping control?

A: Both boldione (1,4-androstadien-3,17-dione) and boldenone are often monitored alongside this compound in doping control, particularly in the context of equine sports. [, ] These compounds are all classified as anabolic and androgenic steroids (AASs) and are prohibited by organizations like the World Anti-Doping Agency (WADA) and the Association of Racing Commissioners International (ARCI). [, ] The detection of boldione metabolites, including boldenone and this compound, in urine samples can indicate the use of boldione as a performance-enhancing drug. []

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